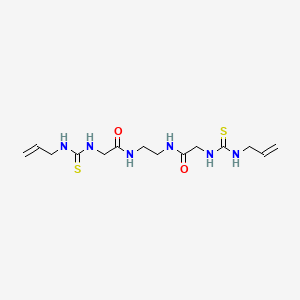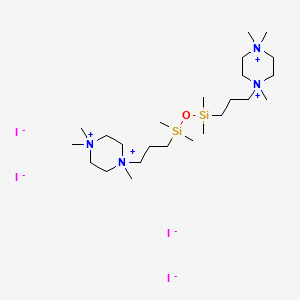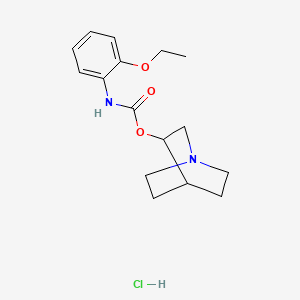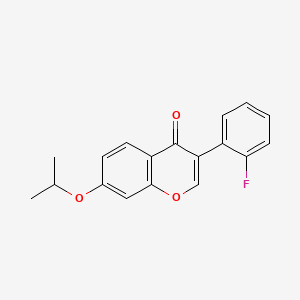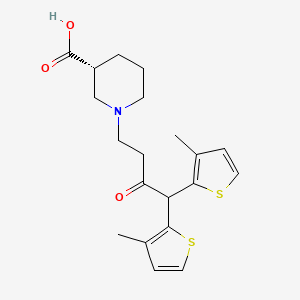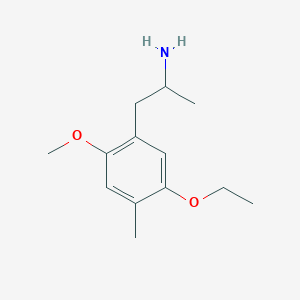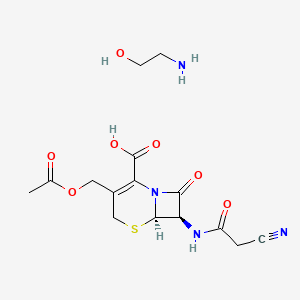
Cephacetrile ethanolamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cephacetrile ethanolamine salt is a derivative of cephacetrile, a broad-spectrum first-generation cephalosporin antibiotic. Cephacetrile is effective against both gram-positive and gram-negative bacterial infections and is known for its bacteriostatic properties . The ethanolamine salt form enhances its solubility and stability, making it suitable for various pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cephacetrile is synthesized by reacting 7-aminocephalosporanic acid with cyanoacetyl chloride in the presence of tributylamine . The ethanolamine salt is then formed by neutralizing cephacetrile with ethanolamine under controlled conditions. The reaction typically involves dissolving cephacetrile in a suitable solvent, adding ethanolamine, and maintaining the reaction mixture at a specific temperature and pH to ensure complete neutralization.
Industrial Production Methods
Industrial production of cephacetrile ethanolamine salt follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and solvent composition to ensure high yield and purity. High-performance liquid chromatography (HPLC) is often used to monitor the reaction progress and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cephacetrile ethanolamine salt undergoes various chemical reactions, including:
Oxidation: Cephacetrile can be oxidized to form its corresponding sulfoxide and sulfone derivatives.
Reduction: Reduction reactions can convert cephacetrile to its desacetyl derivative.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Desacetyl cephacetrile.
Substitution: Various substituted cephacetrile derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cephacetrile ethanolamine salt has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying cephalosporin derivatives and their reactivity.
Biology: Employed in microbiological studies to evaluate its antibacterial efficacy against different bacterial strains.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
Cephacetrile ethanolamine salt exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and final stage of bacterial cell wall synthesis. This inhibition leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cefazolin: Another first-generation cephalosporin with similar antibacterial properties.
Cephalexin: A first-generation cephalosporin used to treat various bacterial infections.
Cefadroxil: Known for its extended half-life and effectiveness against gram-positive bacteria.
Uniqueness
Cephacetrile ethanolamine salt is unique due to its enhanced solubility and stability, which makes it more suitable for certain pharmaceutical applications compared to other cephalosporins. Its ethanolamine salt form also provides better pharmacokinetic properties, such as improved absorption and distribution in the body .
Eigenschaften
CAS-Nummer |
84803-50-9 |
|---|---|
Molekularformel |
C15H20N4O7S |
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
(6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;2-aminoethanol |
InChI |
InChI=1S/C13H13N3O6S.C2H7NO/c1-6(17)22-4-7-5-23-12-9(15-8(18)2-3-14)11(19)16(12)10(7)13(20)21;3-1-2-4/h9,12H,2,4-5H2,1H3,(H,15,18)(H,20,21);4H,1-3H2/t9-,12-;/m1./s1 |
InChI-Schlüssel |
FIUKYWZKCONOFR-WYUVZMMLSA-N |
Isomerische SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC#N)SC1)C(=O)O.C(CO)N |
Kanonische SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC#N)SC1)C(=O)O.C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




